molecular formula C6H13NaO2Si B118974 Sodium 3-(trimethylsilyl)(2,2,3,3-2H4)propionate CAS No. 24493-21-8

Sodium 3-(trimethylsilyl)(2,2,3,3-2H4)propionate

Cat. No. B118974
CAS RN: 24493-21-8
M. Wt: 172.27 g/mol
InChI Key: OIIWPAYIXDCDNL-HGFPCDIYSA-M
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Description

Sodium 3-(trimethylsilyl)(2,2,3,3-2H4)propionate, also known as 2,2,3,3-D4-3-(Trimethylsilyl)propionic acid sodium salt, is a deuterium-labeled silane . It is used in the pharmaceutical industry .


Molecular Structure Analysis

The molecular formula of Sodium 3-(trimethylsilyl)(2,2,3,3-2H4)propionate is C6H9D4NaO2Si . The linear formula is (CH3)3SiCD2CD2CO2Na .


Physical And Chemical Properties Analysis

Sodium 3-(trimethylsilyl)(2,2,3,3-2H4)propionate is a white powder . It has a melting point of 300°C . It is slightly soluble in methanol and water . The pH of a 1% solution in water is between 7.0 and 9.0 . It is hygroscopic .

Scientific Research Applications

Anion Distribution Analysis in Solutions

Sodium silicate solutions were studied using the trimethylsilylation method, revealing insights into anion distributions. This was characterized primarily through g.l.c., g.p.c., and C and H analyses, confirming that the degree of polymerization increases with concentration and decreasing soda:silica ratio (Glasser, Lachowski, & Cameron, 2007).

Quantitative Determination in Food and Beverages

The compound plays a critical role in the quantitative determination of various acids and ethanol in cider through 1H NMR spectrometry. It serves as a reference and internal standard in these measurements, validating the method against enzymatic analysis methods (Zuriarrain et al., 2015), (Zuriarrain, Zuriarrain, Villar, & Berregi, 2015).

Cytotoxicity Evaluation in 3D Cell Cultures

A study on 3D agarose gel cultured cells used this compound to assess cytotoxicity in a human osteosarcoma cell line. The findings showed that high concentrations reduced cell proliferation and viability, while low concentrations were tolerable (Chun & Mun, 2015).

Synthesis and Structure of Organometallic Complexes

The compound aids in the synthesis of organometallic complexes of sodium and potassium with various ligands. This has implications in exploring the chemistry of heavier alkali metals (Clegg et al., 2011).

Energy Substance Quantification

It's utilized as an internal standard in the quantitative analysis of energy substances like ATP, ADP, and AMP using Nuclear Magnetic Resonance spectroscopy (Lian et al., 2016).

Safety And Hazards

Sodium 3-(trimethylsilyl)(2,2,3,3-2H4)propionate causes serious eye irritation, skin irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

Sodium 3-(trimethylsilyl)(2,2,3,3-2H4)propionate is used as a deuterium labeled silane and is also used in the pharmaceutical industry . Its future directions could involve further exploration of its uses in these areas.

properties

IUPAC Name

sodium;2,2,3,3-tetradeuterio-3-trimethylsilylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2Si.Na/c1-9(2,3)5-4-6(7)8;/h4-5H2,1-3H3,(H,7,8);/q;+1/p-1/i4D2,5D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIIWPAYIXDCDNL-HGFPCDIYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)[O-])C([2H])([2H])[Si](C)(C)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NaO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30179253
Record name Sodium 3-(trimethylsilyl)(2,2,3,3-2H4)propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 3-(trimethylsilyl)(2,2,3,3-2H4)propionate

CAS RN

24493-21-8
Record name Sodium 3-(trimethylsilyl)(2,2,3,3-2H4)propionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024493218
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 3-(trimethylsilyl)(2,2,3,3-2H4)propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 3-(trimethylsilyl)[2,2,3,3-2H4]propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.063
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 3-(trimethylsilyl)(2,2,3,3-2H4)propionate
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Sodium 3-(trimethylsilyl)(2,2,3,3-2H4)propionate
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Sodium 3-(trimethylsilyl)(2,2,3,3-2H4)propionate

Citations

For This Compound
200
Citations
H Miyataka, T Ozaki, S Himeno - Biological and Pharmaceutical …, 2007 - jstage.jst.go.jp
MATERIALS AND METHODS Chemicals Deuterium oxide (D2O, 99.9%) containing 0.75% sodium 3-trimethylsilyl [2, 2, 3, 3-2H4] propionate (TSP) was purchased from Sigma-Aldrich …
Number of citations: 29 www.jstage.jst.go.jp
M Van der Graaf, RM Scheek, CC Van der Linden… - Biochemistry, 1992 - ACS Publications
Conformation of a pentacosapeptide representing the RNA-binding N-terminus of cowpea chlorotic mottle virus coat protein in the Page 1 Biochemistry 1992, 31, 9177-9182 9177 …
Number of citations: 27 pubs.acs.org
K Akira, T Hashimoto - Biological and Pharmaceutical Bulletin, 2005 - jstage.jst.go.jp
Biol. Pharm. Bull. 28(2) 344—348 (2005) Page 1 Glycation is a common posttranslational modification of proteins in the body, resulting from the reaction of glucose with amino groups …
Number of citations: 6 www.jstage.jst.go.jp
M Wittekind, J Reizer, RE Klevit - Biochemistry, 1990 - ACS Publications
Materials and Methods Protein Purification and Sample Preparation. Site-directed mutagenesis to produce the S46A and S46D mutants, overexpression of wild-type and mutant B. …
Number of citations: 50 pubs.acs.org
M Grootveld, D Algeo, CJL Silwood, JC Blackburn… - …, 2006 - content.iospress.com
High resolution [TeX:]^{1} H NMR spectroscopy has been employed to investigate the detection and quantification of the illicit'date-rape'drug gamma-hydroxybutyrate (GHB) in both …
Number of citations: 33 content.iospress.com
KM Morden, BM Gunn, K Maskos - Biochemistry, 1990 - ACS Publications
Materials and Methods Oligonucleotide Samples. The oligonucleotide dCGCTTTTCGC was synthesized on a Model 380A Applied Biosystems DNA synthesizer using a solid support …
Number of citations: 71 pubs.acs.org
CJL Silwood, EJ Lynch, S Seddon… - NMR in Biomedicine …, 1999 - Wiley Online Library
In addition to lowered pH values, the molecular profile and concentrations of microbial‐derived organic acids in carious dentin are important demineralization parameters involved in the …
K Akira, T Hashimoto - 2001 - degruyter.com
This article describes a 13 C-labelling and nuclear magnetic resonance approach for hippuric acid test which is potentially useful for evaluating liver reserve. In this approach, urine …
Number of citations: 2 www.degruyter.com
M Kinuta, T Ubuka, K Yao, S Futani… - Biochemical …, 1992 - portlandpress.com
S-[2-Carboxy-1-(1H-imidazol-4-yl)ethyl]cysteine (I), a proposed precursor of 3-[(carboxymethyl)thio]-3-(1H-imidazol-4-yl)propanoic acid [Kinuta, Yao, Masuoka, Ohta, Teraoka & Ubuka (…
Number of citations: 10 portlandpress.com
P Laurienzo, M Malinconico, A Motta, A Vicinanza - Carbohydrate polymers, 2005 - Elsevier
Sodium alginate grafted with low molecular weight polyethylene glycol (PEG) was prepared by reacting a mono-carboxyl terminated PEG with a sodium alginate modified by inserting a …
Number of citations: 142 www.sciencedirect.com

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